molecular formula C20H18N4O2S B10999456 3-(4-methoxy-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

3-(4-methoxy-1H-indol-1-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide

Cat. No.: B10999456
M. Wt: 378.4 g/mol
InChI Key: NYROOKHEPJSHLW-UHFFFAOYSA-N
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Description

3-(4-METHOXY-1H-INDOL-1-YL)-N-[4-(PYRIDIN-3-YL)-13-THIAZOL-2-YL]PROPANAMIDE is a complex organic compound that features a combination of indole, pyridine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHOXY-1H-INDOL-1-YL)-N-[4-(PYRIDIN-3-YL)-13-THIAZOL-2-YL]PROPANAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the indole derivative, followed by the introduction of the pyridine and thiazole groups through various coupling reactions. Common reagents used in these reactions include halogenated intermediates, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling parameters such as temperature, pressure, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-METHOXY-1H-INDOL-1-YL)-N-[4-(PYRIDIN-3-YL)-13-THIAZOL-2-YL]PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated intermediates and organometallic reagents in the presence of catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(4-METHOXY-1H-INDOL-1-YL)-N-[4-(PYRIDIN-3-YL)-13-THIAZOL-2-YL]PROPANAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-METHOXY-1H-INDOL-1-YL)-N-[4-(PYRIDIN-3-YL)-13-THIAZOL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyindole-3-Acetonitrile: Shares the indole moiety but lacks the pyridine and thiazole groups.

    3-(1H-Indol-5-yl)-1,2,4-Oxidizable Derivatives: Similar indole structure with different substituents.

Uniqueness

3-(4-METHOXY-1H-INDOL-1-YL)-N-[4-(PYRIDIN-3-YL)-13-THIAZOL-2-YL]PROPANAMIDE is unique due to its combination of indole, pyridine, and thiazole moieties, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C20H18N4O2S

Molecular Weight

378.4 g/mol

IUPAC Name

3-(4-methoxyindol-1-yl)-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C20H18N4O2S/c1-26-18-6-2-5-17-15(18)7-10-24(17)11-8-19(25)23-20-22-16(13-27-20)14-4-3-9-21-12-14/h2-7,9-10,12-13H,8,11H2,1H3,(H,22,23,25)

InChI Key

NYROOKHEPJSHLW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CN2CCC(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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